1-[(Naphthalen-1-YL)methoxy]anthracene
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Overview
Description
1-[(Naphthalen-1-YL)methoxy]anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-YL)methoxy]anthracene typically involves the reaction of anthracene with naphthalen-1-ylmethanol under specific conditions. One common method is the Suzuki cross-coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-YL)methoxy]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in carbon tetrachloride
Major Products
Oxidation: Formation of anthraquinone derivatives
Reduction: Formation of dihydroanthracene derivatives
Substitution: Formation of halogenated anthracene derivatives
Scientific Research Applications
1-[(Naphthalen-1-YL)methoxy]anthracene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of OLEDs and other optoelectronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-YL)methoxy]anthracene involves its interaction with specific molecular targets. In optoelectronic applications, the compound acts as an electron donor or acceptor, facilitating the transfer of electrons and enhancing the efficiency of devices like OLEDs. The molecular pathways involved include the formation of excitons and their subsequent recombination to emit light .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
1-[(Naphthalen-1-YL)methoxy]anthracene stands out due to its unique combination of naphthyl and anthracene moieties, which impart distinct photophysical properties. Compared to similar compounds, it offers better thermal stability and higher quantum yield, making it more suitable for high-performance optoelectronic applications .
Properties
CAS No. |
917985-34-3 |
---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethoxy)anthracene |
InChI |
InChI=1S/C25H18O/c1-2-9-20-16-24-21(15-19(20)8-1)11-6-14-25(24)26-17-22-12-5-10-18-7-3-4-13-23(18)22/h1-16H,17H2 |
InChI Key |
QIFNYLPOVZYWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC4=CC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
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